Lipophilicity (LogP) Comparison: Target Compound vs. Parent N-(Cyclopropylmethyl)aniline
N-(Cyclopropylmethyl)-2-propylaniline exhibits a predicted LogP of 3.461 (Leyan computational data), which is approximately 1.0–1.2 LogP units higher than the parent compound N-(cyclopropylmethyl)aniline, reported with LogP values of 2.23 (Chembase) to 2.51 (Chemscene) . This increase in lipophilicity is attributable to the three-carbon n-propyl substituent on the aromatic ring. The para isomer N-(cyclopropylmethyl)-4-propylaniline has an identical predicted LogP of 3.461 , indicating that lipophilicity alone does not differentiate the positional isomers; rather, the LogP difference relative to the parent scaffold is the primary differentiator for applications requiring enhanced membrane permeability or organic phase partitioning.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 3.461 |
| Comparator Or Baseline | N-(cyclopropylmethyl)aniline: LogP = 2.23 (Chembase) / 2.51 (Chemscene); N-(cyclopropylmethyl)-4-propylaniline: LogP = 3.461 (Leyan) |
| Quantified Difference | Target compound LogP is 1.0–1.2 units higher than parent N-(cyclopropylmethyl)aniline; no significant difference from para isomer |
| Conditions | Predicted/computational LogP values from vendor databases using standardized algorithms |
Why This Matters
Users requiring an N-cyclopropylmethyl aniline building block with substantially higher lipophilicity for partitioning, membrane permeation, or non-aqueous reaction media should select the 2-propyl derivative over the unsubstituted parent compound.
